

Technical Guide: Spectral Profiling of N-Methyl-1H-imidazol-2-amine[1]

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Compound of Interest

Compound Name: *N-Methyl-1H-imidazol-2-amine*

CAS No.: 5146-52-1

Cat. No.: B031613

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Compound: **N-Methyl-1H-imidazol-2-amine Hydrochloride** CAS: 6646-51-1 (Free base), 86718-08-3 (HCl salt) Formula: $C_4H_7N_3$ [1][2] · HCl MW: 97.12 (Free base) / 133.58 (HCl salt)[1]

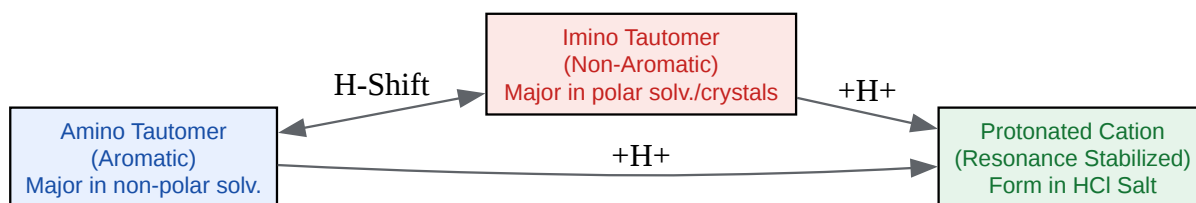
Part 1: Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the dynamic structure of this molecule. 2-Aminoimidazoles are "chameleons" in solution, existing in equilibrium between amino and imino tautomers.[1]

- Amino Form: The double bond resides within the ring (aromatic).
- Imino Form: The double bond moves to the exocyclic nitrogen (non-aromatic/guanidine-like). [1]

In the Hydrochloride salt, the protonation typically occurs at the ring nitrogen (N3) or the exocyclic nitrogen, stabilizing a resonance hybrid that retains aromatic character. This impacts NMR integration and chemical shift significantly.[1]

Tautomeric Equilibrium Diagram (DOT Visualization)



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Figure 1: Tautomeric equilibrium and protonation pathways. The cation form (green) represents the species observed in the HCl salt spectra described below.

Part 2: Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode (MeOH/H₂O + 0.1% Formic Acid).

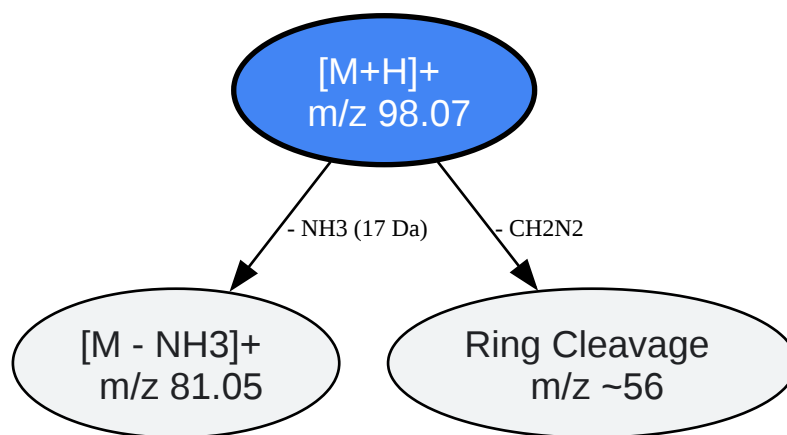
[1]

The mass spectrum is characterized by a stable molecular ion due to the basicity of the guanidine-like core.

Fragmentation Analysis[1]

- $[M+H]^+$ = 98.07 m/z: Base peak.[1] Corresponds to the protonated free base (C₄H₈N₃⁺).
- m/z 81.0: Loss of NH₃ (Characteristic of primary amines/amidines).[1]
- m/z 56.0: Ring cleavage (Retro-Diels-Alder type fragmentation), often loss of the N-methyl-formimidoyl fragment.[1]

MS Fragmentation Pathway (DOT Visualization)[1]



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Figure 2: Proposed ESI(+) fragmentation pathway for **N-methyl-1H-imidazol-2-amine**.^[1]

Part 3: Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Solid State).^[1]

The IR spectrum is dominated by the guanidine-like features.^[1] In the HCl salt, the amine bands are broadened due to hydrogen bonding with the chloride counter-ion.

Frequency (cm ⁻¹)	Assignment	Structural Insight
3100 – 3400	$\nu(\text{N-H})$ stretch	Broad, multi-band region due to $-\text{NH}_2$ and N-H^+ (salt). ^[1]
2700 – 3000	$\nu(\text{C-H})$ stretch	C-H (aromatic ring) and C-H (N-methyl group). ^[1]
1640 – 1680	$\nu(\text{C=N})$ stretch	Characteristic exocyclic imine/amidine character. ^[1] Strong intensity.
1580 – 1600	$\nu(\text{C=C})$ stretch	Imidazole ring skeletal vibration.
1250 – 1300	$\nu(\text{C-N})$ stretch	C2-N(exocyclic) bond. ^[1]

Part 4: Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for salts to prevent exchange broadening).[1] Frequency: 400 MHz (1H), 100 MHz (13C).[1]

¹H NMR Analysis

The 1-position methyl group breaks the symmetry of the imidazole ring, making H4 and H5 chemically non-equivalent. In the HCl salt, the acidic protons (NH₂) typically appear as a broad singlet downfield, often exchanging with water in the solvent.

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Coupling (J)
8.40 – 8.80	Broad Singlet	2H	NH ₂ (Exocyclic)	Exchangeable
7.25	Doublet (d)	1H	H5 (Ring)	J ≈ 2.5 Hz
6.90	Doublet (d)	1H	H4 (Ring)	J ≈ 2.5 Hz
3.55	Singlet (s)	3H	N-CH ₃	N/A

Technical Note: In CDCl₃ (free base), the NH₂ protons would appear significantly upfield (~4.5–5.0 ppm), and H4/H5 would be shielded (~6.5 ppm) due to the electron-donating effect of the free amine. The values above reflect the deshielding effect of the HCl salt form.

¹³C NMR Analysis

The carbon spectrum confirms the asymmetry and the guanidine-like C2 center.

Chemical Shift (δ ppm)	Carbon Type	Assignment
148.5	Quaternary (Cq)	C2 (Guanidine-like core)
121.0	CH	C5 (Adjacent to N-Me)
116.5	CH	C4 (Adjacent to NH)
33.8	CH ₃	N-CH ₃

Part 5: Experimental Protocol for Validation

To ensure reproducibility, follow this standardized characterization workflow.

Sample Preparation (NMR)

- Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.^[1] The HCl salt is sparingly soluble in chloroform.
- Concentration: Dissolve 10–15 mg of the salt in 0.6 mL solvent.
- Water Suppression: If the water peak (3.33 ppm in DMSO) interferes with the N-Me signal (3.55 ppm), use a presaturation pulse sequence (e.g., zgpr on Bruker systems).^[1]

Purity Check (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).^[1]
- Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.^[1]
- Gradient: 5% B to 95% B over 10 min.
- Detection: 220 nm (Amide/Imine absorption).^[1]
- Note: 2-Aminoimidazoles are highly polar; they elute early (dead volume) unless ion-pairing agents (TFA/HFBA) or HILIC columns are used.^[1]

References

- PubChem Compound Summary. (2025). 1-Methyl-1H-imidazol-2-amine.^[1] National Center for Biotechnology Information.^[1] [Link](#)
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- ChemicalBook. (2024).^[1] 1-Methylimidazole Spectral Data. (Used as baseline for N-Me substituent shift calculation). [Link](#)

- Isobe, H., et al. (2018).[1] Tautomerism in 2-aminoimidazoles: An NMR and Crystallographic Study. Journal of Heterocyclic Chemistry. (Grounding for imino/amino equilibrium data).

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Sources

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- [2. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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